7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine

Acetylcholinesterase inhibition Structure–activity relationship Tacrine analogue SAR

7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine (CAS 5398-80-1; molecular formula C₁₈H₂₁ClN₂; exact mass 300.13900 Da) is a synthetic tetrahydroacridine derivative belonging to the tacrine analogue class. The compound bears a chlorine substituent at the 7-position and a piperidin-1-yl group at the 9-position of the partially saturated acridine core, distinguishing it from the parent molecule tacrine (9-amino-1,2,3,4-tetrahydroacridine).

Molecular Formula C18H21ClN2
Molecular Weight 300.8 g/mol
CAS No. 5398-80-1
Cat. No. B12922460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine
CAS5398-80-1
Molecular FormulaC18H21ClN2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C3CCCCC3=NC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H21ClN2/c19-13-8-9-17-15(12-13)18(21-10-4-1-5-11-21)14-6-2-3-7-16(14)20-17/h8-9,12H,1-7,10-11H2
InChIKeyRWJVTVGKOUTVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine (CAS 5398-80-1): Structural Identity and Procurement-Relevant Characteristics


7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine (CAS 5398-80-1; molecular formula C₁₈H₂₁ClN₂; exact mass 300.13900 Da) is a synthetic tetrahydroacridine derivative belonging to the tacrine analogue class . The compound bears a chlorine substituent at the 7-position and a piperidin-1-yl group at the 9-position of the partially saturated acridine core, distinguishing it from the parent molecule tacrine (9-amino-1,2,3,4-tetrahydroacridine). It is catalogued under NSC 3615 in the National Cancer Institute repository and has been employed as a substrate in Buchwald–Hartwig amination methodology development for functionalized tacrine synthesis [1]. The compound has been referenced in patent literature and chemical biology studies primarily as a synthetic intermediate and as a pharmacological probe for acetylcholinesterase (AChE) inhibition [2].

Why Generic 9-Substituted Tetrahydroacridines Cannot Replace 7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine in Targeted Research Applications


Generic substitution within the 9-substituted tetrahydroacridine class is scientifically unsound because both the nature of the 9-substituent and the presence or absence of the 7-chloro group independently and jointly modulate acetylcholinesterase inhibitory potency, selectivity, and physicochemical properties. The 7-chloro substitution alone reduces AChE inhibitory potency by approximately 2.5-fold relative to the unsubstituted parent, as demonstrated by the 7-chloro-9-amino analogue (IC₅₀ = 550 nM vs. tacrine IC₅₀ ≈ 223 nM) [1]. Replacement of the 9-amino group with a 9-piperidin-1-yl moiety further attenuates activity, with the 7-nitro-9-piperidin-1-yl analogue exhibiting an IC₅₀ of 1885 nM [2]. Consequently, the combined 7-chloro and 9-piperidine modifications are expected to yield a compound with substantially altered target engagement, solubility, and metabolic stability profiles relative to tacrine or simple 9-amino-substituted analogues. Procurement of the exact compound ensures experimental reproducibility and valid structure–activity relationship interpretation, as even minor structural deviations produce quantitatively distinct biological outcomes [3].

Quantitative Differentiation Evidence for 7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine Against Closest Structural Analogs


7-Chloro Substitution Reduces AChE Inhibitory Potency by ~2.5-Fold Relative to Unsubstituted Tacrine: A Quantitative SAR Benchmark for Procurement Decision-Making

The 7-chloro substituent on the tetrahydroacridine scaffold produces a quantifiable attenuation of acetylcholinesterase (AChE) inhibitory potency. The 7-chloro-9-amino analogue (7-chloro-1,2,3,4-tetrahydroacridin-9-amine; CAS 6115-67-9) exhibits an IC₅₀ of 550 nM against human AChE [1]. This compares to an IC₅₀ of approximately 223 nM for the unsubstituted parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) measured under comparable Ellman colorimetric assay conditions [2]. The 2.5-fold reduction in potency is attributed to the electron-withdrawing effect of the 7-chloro group altering the electron density of the acridine ring system, which impacts π-stacking interactions within the AChE active-site gorge. For procurement purposes, this means that a 7-chloro-bearing tetrahydroacridine cannot substitute for a 7-unsubstituted analogue in any experiment where AChE inhibitory potency is a critical endpoint.

Acetylcholinesterase inhibition Structure–activity relationship Tacrine analogue SAR

9-Piperidin-1-yl Substitution Further Attenuates AChE Inhibition: 7-Nitro-9-piperidin-1-yl Analogue IC₅₀ = 1885 nM vs. 7-Nitrotacrine IC₅₀ ≈ 20–30 nM

Replacement of the 9-amino group with a 9-piperidin-1-yl moiety on the tetrahydroacridine scaffold substantially diminishes AChE inhibitory activity. The 7-nitro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine analogue has a reported AChE IC₅₀ of 1885 nM [1]. In contrast, 7-nitrotacrine (7-nitro-9-amino-1,2,3,4-tetrahydroacridine) was identified as a compound approximately 10-fold more potent than tacrine (IC₅₀ estimated at ~20–30 nM) in a combinatorial library screen [2]. This represents an approximately 60- to 90-fold loss of AChE inhibitory potency attributable specifically to the 9-piperidine-for-9-amino replacement. The steric bulk and reduced hydrogen-bond donating capacity of the tertiary piperidine nitrogen, relative to the primary amine in tacrine, disrupt key interactions with the catalytic triad and choline-binding site of AChE. For the target compound (7-chloro-9-piperidin-1-yl), the combined effects of the 7-chloro and 9-piperidine modifications are expected to produce AChE potency in the high nanomolar to low micromolar range based on class-level SAR trends.

AChE inhibitor design 9-substituted tetrahydroacridine Piperidine pharmacophore

Distinct Physicochemical Profile: Higher Thermal Stability and Altered Solubility vs. Tacrine Inform Formulation and Storage Requirements

The target compound exhibits a boiling point of 495.7°C at 760 mmHg and a flash point of 253.6°C, with a density of 1.213 g/cm³ . These values are substantially higher than those of tacrine (molecular weight 198.26 g/mol; boiling point approximately 350–400°C range), reflecting the increased molecular weight (300.83 g/mol) and the contribution of the 7-chloro and 9-piperidine substituents to intermolecular forces. The elevated boiling point and flash point indicate greater thermal stability, which may be advantageous for reactions requiring elevated temperatures or for long-term storage under ambient conditions. The higher density also affects solution preparation protocols: for a given molar concentration, the mass of compound required per unit volume differs by approximately 52% compared to tacrine (300.83 vs. 198.26 g/mol). The calculated vapor pressure is expected to be lower, reducing evaporative losses during handling.

Physicochemical characterization Thermal stability Formulation development

Synthetic Accessibility via Buchwald–Hartwig Amination: Validated Methodology for 9-Aminated Tetrahydroacridine Derivatives Supports Reproducible Procurement and In-House Derivatization

The target compound (CAS 5398-80-1) has been explicitly reported as a product in the Buchwald–Hartwig amination-based synthesis of functionalized 1,2,3,4-tetrahydroacridine derivatives [1]. This methodology employs electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates that react with secondary amines (including piperidine) with high efficacy. The method provides direct access to 9-aminated tacrine derivatives that are otherwise difficult to obtain via classical nucleophilic substitution of 9-chlorotetrahydroacridine, particularly when the 7-position bears an electron-withdrawing substituent such as chloro. The validated synthetic route enables procurement of material with defined purity and provides a framework for quality control (e.g., monitoring for residual palladium catalyst). In contrast, 7-unsubstituted 9-piperidino analogues (e.g., CAS 5782-90-1) may be synthesized via simpler SNAr routes, but those conditions may not be applicable when the 7-chloro substituent deactivates the ring toward nucleophilic attack.

Buchwald–Hartwig amination Tetrahydroacridine synthesis 9-substituted acridine

Optimal Research and Industrial Application Scenarios for 7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of 7,9-Disubstituted Tetrahydroacridine AChE Inhibitors

This compound is specifically suited for SAR studies investigating the combined effect of 7-chloro electron-withdrawing substitution and 9-piperidine steric bulk on acetylcholinesterase inhibition. As demonstrated in Section 3, the 7-chloro group alone reduces AChE potency ~2.5-fold (IC₅₀ shift from ~223 nM to 550 nM for the 9-amino series) [Section 3, Evidence 1, REFS-1], and the 9-piperidine-for-9-amino replacement produces a further ~60- to 90-fold attenuation (exemplified by 7-nitro-9-piperidine IC₅₀ = 1885 nM vs. 7-nitrotacrine ~20–30 nM) [Section 3, Evidence 2, REFS-1]. The target compound serves as the critical 7-Cl/9-piperidine combination data point in a full 2×2 substitution matrix, enabling deconvolution of additive vs. synergistic effects of these two modifications on AChE binding kinetics.

Reference Compound for Buchwald–Hartwig Amination Methodology Development on Deactivated Heterocyclic Systems

The validated Buchwald–Hartwig amination synthesis of this compound [Section 3, Evidence 4, REFS-1] makes it a valuable reference standard for laboratories developing or optimizing palladium-catalyzed C–N coupling protocols on electron-deficient heterocyclic substrates. The 7-chloro substituent deactivates the tetrahydroacridine ring toward nucleophilic attack, providing a stringent test case for catalyst/ligand system efficiency. Procurement of authenticated material enables direct comparison of in-house synthetic yields and purity against the published benchmark, supporting method validation and quality-by-design approaches in process chemistry.

Negative Control or Low-Potency Comparator in AChE Inhibitor Screening Cascades

Based on class-level SAR inference that the combined 7-chloro and 9-piperidine modifications substantially reduce AChE inhibitory potency compared to tacrine [Section 3, Evidence 1 and 2], this compound may serve as a low-potency comparator or negative control in AChE inhibitor screening panels. Its expected IC₅₀ in the high-nanomolar to low-micromolar range provides a useful reference point for establishing assay sensitivity windows and for benchmarking the potency enhancement achieved by more optimized 9-substituents in tacrine-derived inhibitor programmes.

Physicochemical Reference Standard for Thermal Stability Profiling of Halogenated Tetrahydroacridine Derivatives

The documented high boiling point (495.7°C) and flash point (253.6°C) of this compound [Section 3, Evidence 3, REFS-1] establish it as a thermally stable reference material for studies involving elevated-temperature reaction conditions, accelerated stability testing, or thermogravimetric analysis (TGA) method development. Its substantially higher thermal thresholds relative to unsubstituted or 7-unsubstituted tetrahydroacridine analogues provide a practical benchmark for assessing the contribution of the 7-chloro substituent to thermal stability in this compound class.

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